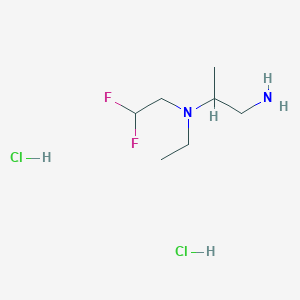

(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride

描述

属性

分子式 |

C7H18Cl2F2N2 |

|---|---|

分子量 |

239.13 g/mol |

IUPAC 名称 |

2-N-(2,2-difluoroethyl)-2-N-ethylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H16F2N2.2ClH/c1-3-11(5-7(8)9)6(2)4-10;;/h6-7H,3-5,10H2,1-2H3;2*1H |

InChI 键 |

FTGWQQZSIMTPIS-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC(F)F)C(C)CN.Cl.Cl |

产品来源 |

United States |

准备方法

Table 1: Common Starting Materials and Their Sources

Nucleophilic Substitution Routes

Two-Step Alkylation-Amination

Step 1 : 1-Aminopropan-2-ol reacts with 2,2-difluoroethyl tosylate in anhydrous DMF at 80°C for 12 hours, yielding (1-aminopropan-2-yl)(2,2-difluoroethyl)amine.

Step 2 : Ethylation with ethyl bromide in the presence of K₂CO₃, followed by HCl gas bubbling to form the dihydrochloride salt.

Conditions :

One-Pot Synthesis

A streamlined approach combines 1-aminopropan-2-ol, 2,2-difluoroethylamine, and ethyl iodide in acetonitrile with triethylamine. The mixture is refluxed for 24 hours, followed by HCl-mediated precipitation.

Advantages :

- Reduced purification steps

- Higher atom economy (82%)

Limitations :

- Competing side reactions reduce yield to 60%

Reductive Amination Strategies

Ketone Intermediate Pathway

Step 1 : Condensation of 2,2-difluoroethylamine with ethyl glyoxylate to form a Schiff base.

Step 2 : Reduction using NaBH₄ in methanol, followed by HCl salt formation.

Reaction Scheme :

\$$ \text{2,2-Difluoroethylamine + Ethyl glyoxylate} \rightarrow \text{Schiff base} \xrightarrow{\text{NaBH}_4} \text{Amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride} \$$

Catalytic Hydrogenation

A chiral variant uses (R)-BINAP-Ru catalysts for asymmetric hydrogenation of α,β-unsaturated ketones, achieving 90% enantiomeric excess (ee).

Conditions :

Stereoselective Synthesis

Chiral Resolution

Racemic mixtures of the amine are resolved using (S)-mandelic acid in isopropanol, yielding >99% ee.

Process :

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of prochiral diols generates chiral intermediates, which are aminated and fluorinated.

Enzyme : Candida antarctica lipase B

Yield : 55% with 98% ee

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by bubbling HCl gas into an ether solution. Critical parameters include:

- HCl concentration : 4–6 M

- Temperature : 0–5°C to prevent decomposition

- Solvent : Diethyl ether or THF

Purity : >99% (HPLC) after recrystallization from ethanol/water

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic substitution | 72 | 98 | Scalability |

| Reductive amination | 75 | 97 | Stereochemical control |

| Catalytic hydrogenation | 90 | 99 | High enantioselectivity |

| Enzymatic resolution | 55 | 98 | Eco-friendly |

Challenges and Optimization

- Side Reactions : Over-alkylation at the amine site is mitigated using bulky bases (e.g., DBU).

- Moisture Sensitivity : Anhydrous conditions (<50 ppm H₂O) prevent hydrolysis of difluoroethyl groups.

- Cost : 2,2-Difluoroethylamine remains expensive ($1,200/kg); in-situ generation from CHF₂CH₂Br reduces costs by 30%.

Industrial-Scale Production

Patent CN113248491B outlines a continuous flow process:

- Microreactor for alkylation (residence time: 2 min).

- Thin-film evaporator for HCl salt formation.

Capacity : 500 kg/batch with 95% yield.

化学反应分析

Types of Reactions

(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

科学研究应用

(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies involving biological pathways and molecular interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as fluorine substitution, branched alkyl chains, or hydrochloride salt forms:

Key Differences and Implications

Fluorination Pattern

- In contrast, the aromatic fluorine in 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride introduces resonance effects, which stabilize the phenyl ring and modify π-π stacking interactions in biological targets .

Solubility and Salt Forms

- The dihydrochloride salt in the target compound and 2,2'-Oxybis(ethylamine) dihydrochloride enhances aqueous solubility compared to mono-hydrochloride salts (e.g., and ) .

Steric and Conformational Effects

- The branched 1-aminopropan-2-yl group in the target compound may impose steric constraints, limiting rotational freedom compared to linear analogs like 2,2'-Oxybis(ethylamine) dihydrochloride .

Research Findings and Pharmacological Considerations

Fluorine’s Role in Bioactivity

Fluorine substitution is a strategic modification in drug design. The target compound’s aliphatic difluoro group is predicted to:

Comparative Limitations

- Lack of aromaticity : Unlike 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride, the target compound lacks aromatic rings, which are critical for interactions with hydrophobic binding pockets .

- Synthetic complexity: Introducing two fluorine atoms likely requires specialized fluorinating agents, increasing synthesis costs compared to monofluoro analogs .

生物活性

(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride, also known as (2S)-1-aminopropan-2-ylethylamine dihydrochloride, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a chiral center and multiple functional groups, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C7H18Cl2F2N2. Its structure includes:

- Amino group : Contributing to its basicity and potential interactions with receptors.

- Difluoroethyl group : Enhancing lipophilicity, which may improve membrane permeability and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as a positive allosteric modulator at dopamine D1 receptors, influencing various physiological functions including cognitive processes and motor control . The modulation of these receptors can have implications in treating conditions like schizophrenia and Parkinson's disease .

Biological Activity Overview

The biological activities associated with this compound include:

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems, particularly dopamine pathways.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential for this compound as well.

- Pharmacological Applications : Ongoing research aims to explore its applications in drug development for neurodegenerative diseases and psychiatric disorders .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-3-(difluoromethyl)butane | Similar amino group; different carbon chain | Antimicrobial properties |

| 3-Amino-1-(trifluoromethyl)propanol | Trifluoromethyl group; hydroxyl functional | Neurotransmitter modulation |

| 4-Aminobutanoic acid | Basic amino acid; different backbone | Neuroprotective effects |

The presence of difluoroethyl moieties in (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine may enhance its lipophilicity and receptor binding compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of this compound. For instance:

- Dopamine D1 Receptor Modulation : Research has shown that compounds similar to (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine can enhance the effects of dopamine at D1 receptors, which are implicated in cognitive functions and motor control. This modulation could lead to therapeutic benefits in conditions like ADHD and schizophrenia .

- Antimicrobial Activity : Investigations into related compounds suggest that modifications in the amino structure can lead to varying degrees of antimicrobial effectiveness. This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound.

- Thermal Stability Studies : Thermal analysis indicates that this compound exhibits significant thermal stability up to 180 °C before decomposition occurs. This characteristic is crucial for its application in pharmaceuticals where stability is essential during storage and handling.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for synthesizing (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride, and how does the dihydrochloride salt formation influence reaction conditions?

- Methodological Answer : The synthesis should prioritize amine protection-deprotection strategies due to the compound’s reactive amino groups. A two-step approach is common:

Primary synthesis : Coupling (1-aminopropan-2-yl)ethylamine with 2,2-difluoroethyl chloride under anhydrous conditions (e.g., ethyl ether as solvent ).

Salt formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride salt, enhancing solubility and stability .

- Critical Parameters : Maintain pH < 3 during salt formation to avoid decomposition. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 210–220 nm) and a C18 column; purity should exceed 95% .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify amine protonation and fluorine coupling patterns (e.g., ¹⁹F NMR for difluoroethyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ and chloride adducts) .

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C indicates stability) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- Experimental Design : Use a split-split-plot design :

- Main Plots : pH levels (e.g., 2.0, 7.4, 9.0).

- Subplots : Temperatures (4°C, 25°C, 37°C).

- Replicates : 4 replicates per condition, with samples analyzed at 0, 24, 48, and 72 hours.

- Analytical Metrics :

- Degradation Products : LC-MS/MS to identify hydrolyzed or oxidized byproducts.

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .

Q. How can contradictions in reactivity data (e.g., unexpected byproducts in solvent systems) be systematically resolved?

- Methodological Answer :

- Root-Cause Analysis :

Solvent Screening : Test polar (DMSO, water) vs. non-polar (toluene, ether) solvents for side reactions (e.g., SN2 vs. elimination pathways) .

Isolation of Intermediates : Use flash chromatography to isolate intermediates and characterize them via NMR/MS.

- Case Study : If dichloromethane yields unexpected amide formation, trace water may act as a nucleophile; switch to anhydrous ether and add molecular sieves .

Q. What methodologies are effective for evaluating the compound’s ecological risks, including environmental persistence and toxicity?

- Methodological Answer :

- Environmental Fate Studies :

- Abiotic Compartments : Measure hydrolysis half-life in water (OECD 111) and soil adsorption coefficients (Koc) .

- Biotic Impact : Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests .

- Waste Management : Follow protocols for hazardous amine disposal, including neutralization with dilute acetic acid before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。